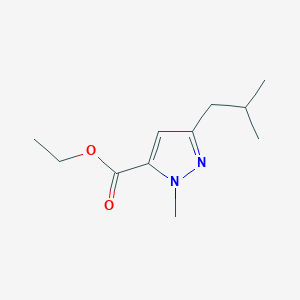

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUNHYTQURBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568714 | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-09-3 | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

Foreword: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical development. Its remarkable versatility as a scaffold has led to the creation of a multitude of compounds with a broad spectrum of biological activities. Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate represents a key intermediate in the synthesis of more complex molecules, where the specific arrangement of the N-methyl, C5-isobutyl, and C3-carboxylate ester moieties provides a framework for further functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, grounded in fundamental principles of organic chemistry and supported by established protocols.

Strategic Overview: A Two-Stage Synthetic Approach

The most logical and efficient pathway to this compound is a two-stage process. The initial stage involves the synthesis of the requisite 1,3-dicarbonyl precursor, Ethyl 2,4-dioxo-6-methylheptanoate, via a Claisen condensation. The second, and final, stage is the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of the 1,3-dicarbonyl compound with methylhydrazine.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 1,3-Dicarbonyl Precursor

The foundation of a successful pyrazole synthesis lies in the efficient preparation of the 1,3-dicarbonyl starting material. For our target, this is Ethyl 2,4-dioxo-6-methylheptanoate[1]. The Claisen condensation provides a robust and scalable method for its synthesis.[2][3][4][5]

Underlying Principles of the Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[3][4] In this "crossed" Claisen condensation, we will be reacting ethyl isovalerate with diethyl oxalate. A strong base, such as sodium ethoxide, is crucial for deprotonating the α-carbon of ethyl isovalerate to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired 1,3-dicarbonyl compound. The use of a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the product, the β-keto ester, which is more acidic than the starting ester.[4]

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Sodium metal | 22.99 | 2.3 g | 0.1 |

| Anhydrous Ethanol | 46.07 | 50 mL | - |

| Diethyl oxalate | 146.14 | 14.6 g | 0.1 |

| Ethyl isovalerate | 130.18 | 13.0 g | 0.1 |

| Diethyl ether | - | As needed | - |

| 1 M Hydrochloric acid | - | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of anhydrous ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation.

-

Reaction Setup: Once all the sodium has reacted, cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.

-

Addition of Esters: A mixture of 14.6 g of diethyl oxalate and 13.0 g of ethyl isovalerate is added dropwise to the stirred sodium ethoxide solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, and then gently refluxed for an additional 1-2 hours.

-

Work-up: The reaction mixture is cooled and then poured into a mixture of ice and 1 M hydrochloric acid until the solution is acidic to litmus paper.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Ethyl 2,4-dioxo-6-methylheptanoate. Further purification can be achieved by vacuum distillation.

Part 2: The Knorr Pyrazole Synthesis: From Dicarbonyl to Heterocycle

The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring.[6][7][8][9][10] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, in our case, methylhydrazine.

Mechanism and Regioselectivity: A Critical Analysis

The reaction proceeds through the formation of a hydrazone intermediate by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]

A key consideration in this synthesis is regioselectivity . Our 1,3-dicarbonyl, Ethyl 2,4-dioxo-6-methylheptanoate, is unsymmetrical. Methylhydrazine is also an unsymmetrical reagent. The initial nucleophilic attack can occur at either of the two carbonyl groups, potentially leading to two regioisomeric products: the desired this compound and Ethyl 1-methyl-3-isobutyl-1H-pyrazole-5-carboxylate.

Caption: Regioselectivity in the Knorr pyrazole synthesis.

Generally, the more electrophilic carbonyl group is attacked first. In our precursor, the C4-carbonyl (the ketone) is generally more reactive towards nucleophiles than the C2-carbonyl, which is part of a β-ketoester system and is more sterically hindered. Therefore, the formation of the desired regioisomer is favored.[9] The choice of solvent can also influence regioselectivity, with studies showing that fluorinated alcohols can enhance the formation of one isomer over the other.[6]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Ethyl 2,4-dioxo-6-methylheptanoate | 200.22 | 10.0 g | 0.05 |

| Methylhydrazine | 46.07 | 2.5 g | 0.054 |

| Ethanol | 46.07 | 50 mL | - |

| Glacial Acetic Acid | 60.05 | 1 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10.0 g of Ethyl 2,4-dioxo-6-methylheptanoate in 50 mL of ethanol.

-

Addition of Hydrazine: To this solution, add 2.5 g of methylhydrazine dropwise at room temperature with stirring. A slight exotherm may be observed.

-

Catalyst Addition: Add 1 mL of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Work-up: To the residue, add 50 mL of water and 50 mL of ethyl acetate. Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired regioisomer.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-precedented two-stage synthesis for this compound. The Claisen condensation provides an effective route to the necessary 1,3-dicarbonyl precursor, and the subsequent Knorr pyrazole synthesis allows for the efficient construction of the target pyrazole ring. A thorough understanding of the reaction mechanisms, particularly the factors influencing regioselectivity in the Knorr synthesis, is paramount for achieving high yields of the desired product. The synthesized molecule serves as a valuable building block for the development of novel pharmaceuticals and agrochemicals, and the protocols described herein can be adapted for the synthesis of a wide array of substituted pyrazole derivatives.

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. Available at: [Link]

-

Claisen condensation. Wikipedia. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]

-

Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

-

Synthesis of ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate. PrepChem.com. Available at: [Link]

-

Claisen Condensation. ResearchGate. Available at: [Link]

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

-

Ethyl 6-methyl-2,4-dioxoheptanoate. PubChem. Available at: [Link]

Sources

- 1. PubChemLite - Ethyl 6-methyl-2,4-dioxoheptanoate (C10H16O4) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structural elucidation of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry and drug development. Pyrazole derivatives are known for their wide range of pharmacological activities, making their precise structural characterization a critical aspect of research and development.[1] This document moves beyond a simple recitation of procedures, offering insights into the causal relationships behind experimental choices and ensuring a self-validating analytical workflow.

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the identity and purity of a substance before further investigation into its biological or chemical properties. For this compound, a multi-technique spectroscopic approach is essential for unambiguous characterization.

Foundational Strategy: A Multi-Spectroscopic Approach

The structural confirmation of this compound relies on the synergistic application of several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The following sections will detail the application of each of these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectrum and Interpretation:

Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated[2][3]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 | Singlet | 1H | H-4 (pyrazole ring) | The lone proton on the pyrazole ring is in a distinct electronic environment and does not have any adjacent protons to couple with. |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are split by the adjacent methyl protons. |

| ~4.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen of the pyrazole ring will appear as a singlet as there are no adjacent protons. |

| ~2.6 | Doublet | 2H | -CH₂ -CH(CH₃)₂ | The methylene protons of the isobutyl group are split by the adjacent methine proton. |

| ~2.0 | Multiplet | 1H | -CH₂-CH (CH₃)₂ | The methine proton of the isobutyl group is split by the adjacent methylene and methyl protons, resulting in a complex multiplet. |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene protons. |

| ~0.9 | Doublet | 6H | -CH( CH₃ )₂ | The two equivalent methyl groups of the isobutyl group are split by the adjacent methine proton. |

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation:

The expected chemical shifts for the carbon atoms are estimated based on known data for pyrazole derivatives[4][5]:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C =O (ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~148 | C -5 (pyrazole ring) | The carbon atom of the pyrazole ring attached to the isobutyl group. |

| ~140 | C -3 (pyrazole ring) | The carbon atom of the pyrazole ring attached to the carboxylate group. |

| ~110 | C -4 (pyrazole ring) | The protonated carbon of the pyrazole ring. |

| ~61 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |

| ~39 | N-CH₃ | The N-methyl carbon. |

| ~35 | -CH₂ -CH(CH₃)₂ | The methylene carbon of the isobutyl group. |

| ~28 | -CH₂-CH (CH₃)₂ | The methine carbon of the isobutyl group. |

| ~22 | -CH(CH₃ )₂ | The methyl carbons of the isobutyl group. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Experimental Workflow for NMR Analysis

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

Introduction: Unveiling a Versatile Pyrazole Derivative

Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a substituted pyrazole ester of significant interest within contemporary drug discovery and development programs. The pyrazole scaffold is a well-established pharmacophore, present in a multitude of approved therapeutic agents, valued for its metabolic stability and diverse biological activities. This technical guide provides an in-depth exploration of the core physicochemical properties of this specific derivative, offering both predicted data and detailed, field-proven experimental protocols for their empirical determination. Understanding these fundamental characteristics is paramount for researchers, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate.

This document is structured to provide not just data, but a causal understanding of why specific experimental choices are made, ensuring a self-validating and robust approach to characterization. All methodologies are grounded in authoritative scientific principles to ensure the highest degree of technical accuracy and trustworthiness.

Structural and Molecular Identity

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. This compound, also known as ethyl 5-isobutyl-2-methylpyrazole-3-carboxylate, is identified by the following key descriptors:

-

PubChem CID: 3804408[1]

-

CAS Number: 92945-28-3[1]

-

Molecular Formula: C₁₀H₁₆N₂O₂[1]

-

SMILES: CCOC(=O)C1=NNC(=C1)CC(C)C[1]

The structural integrity of a synthesized batch of this compound would be rigorously confirmed through a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with Infrared (IR) spectroscopy providing complementary functional group information.

Expected Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to reveal characteristic signals corresponding to the ethyl ester protons (a quartet and a triplet), the isobutyl group protons (a doublet, a multiplet, and another doublet), and a singlet for the pyrazole ring proton. The N-methyl group would also present as a singlet.

-

¹³C NMR: The carbon NMR spectrum from PubChem indicates the presence of all 10 unique carbon atoms in the molecule, which is a critical confirmation of the molecular backbone.[1]

-

Mass Spectrometry (GC-MS): The gas chromatography-mass spectrometry data available on PubChem shows a molecular ion peak consistent with the compound's molecular weight, alongside a predictable fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional group, as well as C-H, C-N, and C=C stretching and bending vibrations within the molecule.[2]

Core Physicochemical Properties: A Tabular Overview

Quantitative data, whether experimentally determined or computationally predicted, is best presented in a structured format for ease of comparison and rapid assessment. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 196.25 g/mol | PubChem[1] |

| Exact Mass | 196.121177757 Da | PubChem[1] |

| XLogP3 (Predicted) | 2.4 | PubChem[1] |

| Topological Polar Surface Area | 55 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Experimental Determination of Key Physicochemical Parameters

While in-silico predictions are invaluable for initial screening, empirical data is the gold standard in drug development.[3] The following sections detail robust, step-by-step protocols for the experimental determination of aqueous solubility, pKa, and the partition coefficient (logP).

Aqueous Solubility: The Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method, though time-consuming, remains the most reliable technique for determining thermodynamic equilibrium solubility.[4][5]

Causality Behind Experimental Choices: The shake-flask method is chosen for its ability to allow a true equilibrium to be established between the solid and dissolved states of the compound, providing a measure of thermodynamic solubility. This is crucial for understanding the maximum achievable concentration under physiological conditions. The use of a buffer at pH 7.4 simulates the conditions of the small intestine, a primary site of drug absorption.

Experimental Protocol:

-

Preparation: A surplus of the solid this compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, glass vessel.

-

Equilibration: The vessel is agitated in a temperature-controlled shaker bath at 37°C for a minimum of 24 hours to ensure equilibrium is reached.[5]

-

Phase Separation: The resulting suspension is allowed to stand undisturbed for at least 18 hours to allow for the sedimentation of undissolved solid.[5] Alternatively, the suspension can be centrifuged or filtered to separate the solid and liquid phases.

-

Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the aqueous solubility of the compound at the specified pH and temperature.

Partition Coefficient (logP): HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross cell membranes. While the shake-flask method is the traditional approach, HPLC-based methods offer higher throughput and require less material. [6][7] Causality Behind Experimental Choices: The HPLC method for logP determination is based on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity. [6]This method is rapid, reproducible, and well-suited for screening multiple compounds. A calibration curve with standards of known logP values ensures the accuracy of the determination.

Experimental Protocol:

-

System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system, and their retention times are recorded. [6]A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') versus the known logP values.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

-

Data Calculation: The capacity factor for the test compound is calculated from its retention time and the column's dead time. The logP of the compound is then determined from the calibration curve.

Conclusion: A Foundation for Further Development

The physicochemical properties detailed in this guide provide a critical foundation for the continued development of this compound as a potential therapeutic agent. The predicted data offers a valuable starting point, while the outlined experimental protocols provide a clear and robust path for empirical validation. A thorough understanding of these properties is non-negotiable for advancing a compound through the drug discovery pipeline, enabling informed decisions regarding formulation, dosing, and further optimization. The combination of in-silico prediction and rigorous experimental characterization, as described herein, represents a best-practice approach in modern pharmaceutical sciences.

References

-

Predicting the metabolic pathways of small molecules based on their physicochemical properties. (n.d.). PubMed. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (n.d.). National Center for Biotechnology Information. [Link]

- US Patent for Determination of logP coefficients via a RP-HPLC column. (n.d.).

- US Patent for High throughput HPLC method for determining Log P values. (n.d.).

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Physicochemical property prediction for small molecules using integral equation-based solvation models. (n.d.). Eldorado - Repository of the TU Dortmund. [Link]

-

Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest. [Link]

-

1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

-

Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. (2018). ResearchGate. [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2025). ResearchGate. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2025). ResearchGate. [Link]

-

ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Center for Biotechnology Information. [Link]

-

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. [Link]

-

ethyl 3-propyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]

-

ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. (n.d.). Chongqing Kemai Material Technology Co., Ltd. [Link]

-

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]

Sources

- 1. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Spectroscopic Characterization of Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[3][5][6] Their precise structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized materials.[2][7] Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and molecular weight.[2][3][7]

This guide will delve into the predicted spectral data for Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, offering a detailed interpretation based on established principles and data from related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a novel pyrazole derivative would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For the ¹³C NMR spectrum, a proton-decoupled sequence like PENDANT or DEPT is often used to distinguish between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data for a novel compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~0.95 | Doublet | 6H | (CH₃)₂CH- | The two methyl groups of the isobutyl group are diastereotopic and would appear as a doublet due to coupling with the adjacent methine proton. |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester group will be split into a triplet by the adjacent methylene protons. |

| ~2.10 | Multiplet | 1H | (CH₃)₂CH- | The methine proton of the isobutyl group will be a multiplet due to coupling with the two methyl groups and the methylene group. |

| ~2.70 | Doublet | 2H | -CH₂-isobutyl | The methylene protons of the isobutyl group will be a doublet due to coupling with the adjacent methine proton. |

| ~3.90 | Singlet | 3H | N-CH₃ | The N-methyl group is a singlet as there are no adjacent protons to couple with. |

| ~4.35 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester will be a quartet due to coupling with the adjacent methyl protons. |

| ~6.50 | Singlet | 1H | Pyrazole C4-H | The proton on the C4 position of the pyrazole ring is expected to be a singlet. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show the following key signals:

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

| ~22.5 | (CH₃)₂CH- | The two equivalent methyl carbons of the isobutyl group. |

| ~28.0 | (CH₃)₂CH- | The methine carbon of the isobutyl group. |

| ~35.0 | -CH₂-isobutyl | The methylene carbon of the isobutyl group. |

| ~38.0 | N-CH₃ | The N-methyl carbon. |

| ~61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~110.0 | Pyrazole C4 | The C4 carbon of the pyrazole ring. |

| ~140.0 | Pyrazole C3 | The C3 carbon attached to the carboxylate group. |

| ~150.0 | Pyrazole C5 | The C5 carbon attached to the isobutyl group. |

| ~162.0 | C=O (Ester) | The carbonyl carbon of the ethyl ester. |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

A typical protocol for obtaining an IR spectrum is as follows:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

IR Spectroscopy Workflow

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. visnav.in [visnav.in]

- 4. visnav.in [visnav.in]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, a substituted pyrazole derivative of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly cataloged, indicating its status as a potentially novel compound, its structural features suggest a strong therapeutic potential based on the well-established biological activities of the pyrazole scaffold.[1][2][3] This document outlines a plausible synthetic pathway, predicts its physicochemical properties, and explores its potential applications in drug development, particularly in areas such as anti-inflammatory, analgesic, and anticancer research.[4][5][6] Detailed experimental protocols and theoretical considerations are provided to guide researchers in the synthesis and evaluation of this and similar pyrazole derivatives.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[7] Its remarkable metabolic stability and versatile chemical reactivity have made it a privileged scaffold in the design of novel therapeutic agents.[7] A vast number of pyrazole derivatives have been developed, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][4][5]

Prominent examples of pyrazole-containing drugs include Celecoxib, a potent anti-inflammatory agent; Rimonabant, an anti-obesity drug; and Crizotinib, an anticancer agent.[1][5] The therapeutic success of these molecules underscores the immense potential of the pyrazole core in medicinal chemistry.[3][8] This guide focuses on a specific, potentially novel derivative, this compound, providing a theoretical and practical framework for its synthesis and evaluation.

Nomenclature and Structure

-

Systematic Name: this compound

-

Molecular Formula: C₁₂H₂₀N₂O₂

-

Molecular Weight: 224.30 g/mol

-

CAS Number: Not available in public databases as of the latest search. The absence of a CAS number suggests the compound may be a novel chemical entity.

The structure features a pyrazole ring substituted at three positions:

-

An ethyl carboxylate group at position 3, a common feature in many biologically active pyrazoles.

-

A methyl group at the N2 position of the pyrazole ring.

-

An isobutyl (2-methylpropyl) group at position 5.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step process involving a Claisen condensation, followed by a Knorr pyrazole synthesis and subsequent N-methylation. This approach offers regioselective control and is based on well-established synthetic methodologies for substituted pyrazoles.[9][10]

Overall Synthesis Workflow

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate (Diketone Intermediate)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

Addition of Reactants: Cool the mixture to 0-5 °C in an ice bath. A mixture of diethyl oxalate (1.0 equivalent) and 4-methyl-2-pentanone (1.0 equivalent) is added dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diketone intermediate.

Step 2: Synthesis of Ethyl 5-isobutyl-2-methyl-pyrazole-3-carboxylate

-

Reaction Setup: The crude diketone intermediate from Step 1 is dissolved in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

-

Addition of Hydrazine: Methylhydrazine (1.1 equivalents) is added portion-wise to the solution. An exothermic reaction may be observed.

-

Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried. This step may yield a mixture of regioisomers, which may require separation by column chromatography.

Step 3: N-Methylation (Alternative to Step 2 for Regiocontrol)

Should the direct cyclization with methylhydrazine yield an unfavorable mixture of isomers, an alternative is to first synthesize the NH-pyrazole and then perform a selective N-methylation.

-

Synthesis of Ethyl 5-isobutyl-1H-pyrazole-3-carboxylate: Follow the procedure in Step 2, but use hydrazine hydrate instead of methylhydrazine.

-

N-Methylation: The resulting NH-pyrazole is dissolved in a suitable solvent such as acetone or DMF. A base (e.g., potassium carbonate) is added, followed by a methylating agent like dimethyl sulfate or methyl iodide. The reaction is stirred at room temperature or gentle heating until completion.[11][12]

-

Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the desired N-methylated product.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These are estimated based on the properties of structurally similar compounds.

| Property | Predicted Value |

| Melting Point (°C) | 80 - 120 |

| Boiling Point (°C) | > 300 |

| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, DMF). Poorly soluble in water. |

| Appearance | White to off-white crystalline solid |

Potential Applications in Drug Development

The pyrazole scaffold is a versatile platform for developing drugs targeting a wide range of diseases.[13][14] The specific substitutions on the target molecule suggest several promising avenues for research.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][6] The structural features of the title compound are consistent with those of known COX inhibitors.

Caption: Mechanism of action for pyrazole-based anti-inflammatory drugs.

Anticancer Activity

Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[5][15] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[15] The title compound could be screened for activity against a panel of cancer cell lines to assess its potential in this area.

Antimicrobial and Antiviral Activity

The pyrazole nucleus is also present in several compounds with demonstrated antimicrobial and antiviral properties.[13][16] Further investigation into the activity of this compound against various bacterial, fungal, and viral strains is warranted.

Conclusion and Future Directions

This compound represents a promising, albeit currently uncharacterized, member of the pharmacologically significant pyrazole family. This guide provides a robust theoretical framework and practical protocols for its synthesis and initial biological evaluation. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive screening for its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis of related analogs, will be crucial in optimizing its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader field of pyrazole-based drug discovery.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (URL: [Link], Vol. 65, Issue 1, Article 30.pdf)

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (URL: [Link])

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (URL: [Link])

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (URL: [Link])

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (URL: [Link])

-

Current status of pyrazole and its biological activities. (URL: [Link])

-

Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (URL: [Link])

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (URL: [Link])

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: [Link])

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Research Potential of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile synthetic accessibility. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate. While direct literature on this exact molecule is sparse, its structural motifs suggest a wealth of potential research applications. This document will serve as a technical roadmap for researchers and drug development professionals to systematically investigate and unlock the therapeutic promise of this compound. We will extrapolate from the rich knowledge base of related pyrazole-3-carboxylates to propose concrete experimental workflows, grounded in established scientific principles.

Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 92945-28-3[3] |

| Molecular Formula | C10H16N2O2[3] |

| Molecular Weight | 196.25 g/mol |

| Structure | (A 2D structure image would be placed here in a formal whitepaper) |

The structure features a pyrazole core, an ethyl carboxylate group at position 3, a methyl group on one of the pyrazole nitrogens (N2), and an isobutyl (2-methylpropyl) group at position 5. The ethyl ester is a common prodrug moiety, potentially enhancing oral bioavailability, while the N-methylation and the lipophilic isobutyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthetic Considerations

The synthesis of pyrazole-3-carboxylates is well-documented. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the title compound, a plausible synthetic route would involve the reaction of an appropriate β-ketoester with methylhydrazine.

Generalized Synthetic Workflow:

Caption: Generalized synthetic pathway for pyrazole-3-carboxylates.

Potential Research Application 1: Anti-inflammatory Agent

Scientific Rationale: A significant body of research has established pyrazole derivatives as potent anti-inflammatory agents.[1][4] Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Proposed Experimental Workflow

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocols

Protocol 2.2.1: In Vitro COX Inhibition Assay

-

Objective: To determine the IC50 values of the test compound against COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX inhibitor screening assay kit.

-

Procedure: a. Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM). b. In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or a reference inhibitor (e.g., celecoxib, indomethacin). c. Incubate for a specified time at 37°C. d. Initiate the reaction by adding arachidonic acid. e. After a further incubation period, stop the reaction and measure the prostaglandin production using the kit's detection reagent. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2.2.2: In Vivo Carrageenan-Induced Paw Edema

-

Objective: To assess the in vivo anti-inflammatory activity of the test compound.[4]

-

Model: Male Wistar rats or Swiss albino mice.

-

Procedure: a. Fast animals overnight. b. Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., diclofenac sodium) should be included.[4] c. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. e. Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Potential Research Application 2: Anticancer Agent

Scientific Rationale: The pyrazole scaffold is present in numerous approved and investigational anticancer drugs.[5][6] These compounds can act through various mechanisms, including the inhibition of protein kinases (e.g., CDKs, EGFR, HER-2), induction of apoptosis, and DNA binding.[2][5][6][7]

Proposed Experimental Workflow

Caption: Workflow for evaluating anticancer properties.

Detailed Experimental Protocols

Protocol 3.2.1: Cytotoxicity Screening (MTT Assay)

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound against various cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2).[5][6]

-

Materials: Selected cancer cell lines, complete culture medium, 96-well plates, MTT reagent, DMSO.

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate cell viability and determine the GI50 values.

Protocol 3.2.2: Kinase Inhibition Profiling

-

Objective: To identify potential kinase targets of the test compound.

-

Approach: This can be performed through commercial services that offer screening against a large panel of kinases (e.g., Eurofins, Reaction Biology).

-

Procedure: a. Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad kinase panel. b. The service will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the compound. c. Results are typically provided as a percentage of inhibition relative to a control. d. Follow-up with dose-response curves to determine the IC50 for any "hits" identified in the primary screen.

Potential Research Application 3: Antimicrobial Agent

Scientific Rationale: Pyrazole-containing heterocycles have shown promising activity against a range of bacterial and fungal pathogens.[8][9] Their mechanisms can involve the inhibition of essential enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.

Proposed Experimental Workflow

Caption: Workflow for assessing antimicrobial activity.

Detailed Experimental Protocols

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi), 96-well plates.

-

Procedure: a. Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi). e. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Concluding Remarks for the Modern Researcher

This compound stands as an intriguing candidate for further pharmacological investigation. While this guide has proposed distinct avenues of research in inflammation, oncology, and infectious diseases, the inherent versatility of the pyrazole scaffold suggests that these are not exhaustive. The true potential of this molecule will only be revealed through rigorous, systematic, and creative scientific inquiry. The protocols and workflows outlined herein provide a robust starting point for any research team aiming to characterize this compound and potentially develop it into a lead for a next-generation therapeutic.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.

- Recent Advances in the Development of Pyrazole Deriv

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

- Ethyl 3-methyl-5-pyrazolecarboxyl

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). NIH.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.

- Ethyl 3-methyl-1H-pyrazole-5-carboxyl

- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.

- 1H-Pyrazole-3-carboxylic acid, 5-(2-methylpropyl)-, ethyl ester. Echemi.

- Ethyl 5-methyl-1H-pyrazole-3-carboxyl

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxyl

- Ethyl 3-methylpyrazole-5-carboxyl

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Versatility of the Pyrazole Scaffold in Agriculture

An Application Guide for Researchers and Development Scientists

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its structural rigidity, capacity for diverse substitutions, and ability to engage in various biological interactions have made it a cornerstone for the development of highly effective agrochemicals.[3] The demand for sustainable agricultural practices, which require pesticides with high efficacy, target specificity, and reduced environmental impact, has driven extensive research into pyrazole derivatives.[4] This has led to the commercialization of numerous market-leading products that function as insecticides, fungicides, and herbicides, each with a distinct and potent mode of action.[5][6][7]

This guide provides an in-depth overview of the primary applications of pyrazole derivatives in crop protection. It details the mechanisms of action for key classes of pyrazole-based agrochemicals, offers practical application notes, and presents detailed protocols for their evaluation and screening.

Section 1: Pyrazole-Based Insecticides

Pyrazole derivatives have given rise to two major classes of insecticides with distinct modes of action: the phenylpyrazoles (fiproles) and the pyrazole amides (diamides). These compounds are crucial for managing a broad spectrum of insect pests, including those that have developed resistance to older insecticide classes.[8][9]

Key Classes and Mechanisms of Action

A. Phenylpyrazoles (e.g., Fipronil)

Phenylpyrazoles are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[8] The most prominent member, fipronil, is a broad-spectrum insecticide used to control everything from termites and ants to agricultural pests like beetles and weevils.[9][10]

-

Mechanism of Action: Phenylpyrazoles are non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl) in the insect central nervous system.[8][10] GABA is an inhibitory neurotransmitter; its binding to the GABACl receptor opens the channel, allowing chloride ions (Cl-) to flow into the neuron.[2] This influx hyperpolarizes the neuron, making it less likely to fire and thus creating a "calming" effect. Fipronil binds within the channel pore, blocking this ion flow.[10][11] This prevents the inhibitory GABA signal, leading to uncontrolled neuronal firing, hyperexcitation, convulsions, and ultimately, the death of the insect.[2][12] The high selectivity of fipronil for insects over mammals is attributed to its significantly higher binding affinity for insect GABA receptors and its interaction with glutamate-gated chloride (GluCl) channels, which are present in insects but not mammals.[8][13]

Caption: Phenylpyrazole insecticide mode of action.

B. Pyrazole Amides (e.g., Chlorantraniliprole)

The pyrazole amide structure is a critical component of modern diamide insecticides.[4] Six of the eight registered diamide insecticides, including the widely used chlorantraniliprole and cyantraniliprole, contain a pyrazole amide group.[4] These are particularly effective against lepidopteran pests (moths and butterflies).[4]

-

Mechanism of Action: Diamide insecticides target and activate insect ryanodine receptors (RyRs).[4] RyRs are large ion channels located on the sarcoplasmic reticulum membrane of muscle cells. Their primary function is to regulate the release of intracellular calcium (Ca2+) stores, which is essential for muscle contraction. Diamides lock the RyR in a partially open state, causing a continuous and uncontrolled release of Ca2+ from these stores. This depletion of calcium leads to impaired muscle regulation, paralysis, and eventual death of the insect.

Protocol: Contact Bioassay for Insecticidal Efficacy

This protocol provides a method to determine the median lethal dose (LD50) of a novel pyrazole derivative using a topical application (contact) bioassay. Drosophila melanogaster (fruit fly) is used as a model organism due to its short life cycle and ease of handling.

Objective: To quantify the contact toxicity of a test compound against an insect model.

Materials:

-

Test pyrazole compound

-

Acetone (analytical grade)

-

Positive control (e.g., Fipronil standard)

-

Adult fruit flies (2-5 days old)

-

Micro-applicator or calibrated micropipette

-

CO2 source for anesthesia

-

Vials with standard fly medium

-

Stereomicroscope

-

Incubator set to 25°C

Procedure:

-

Preparation of Dosing Solutions:

-

Prepare a stock solution of the test compound in acetone (e.g., 1 mg/mL).

-

Perform serial dilutions from the stock solution to create a range of at least five concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Prepare a positive control solution (Fipronil) at a known effective concentration.

-

Use acetone alone as the negative (solvent) control.

-

-

Insect Handling:

-

Anesthetize a batch of adult flies using a brief exposure to CO2.

-

Place the anesthetized flies on a chilled petri dish under a stereomicroscope.

-

-

Topical Application:

-

Using a micro-applicator, apply a small, precise volume (e.g., 0.1 µL) of a test concentration to the dorsal thorax of each fly.

-

Treat at least three replicates of 20 flies for each concentration and control.

-

The causality behind this step is to ensure direct contact and a standardized dose per insect, minimizing variability from ingestion or volatile effects.

-

-

Incubation and Observation:

-

Carefully transfer the treated flies into labeled vials containing food.

-

Place the vials in an incubator at 25°C with a 12:12 light:dark cycle.

-

-

Data Collection:

-

Assess mortality at 24, 48, and 72 hours post-application. Flies that are unable to move when gently prodded are considered dead.

-

Record the number of dead flies for each replicate.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if mortality in the negative control group is between 5% and 20%.

-

Use probit analysis software to calculate the LD50 value (the dose required to kill 50% of the test population) and its 95% confidence intervals. A lower LD50 value indicates higher toxicity.

-

Section 2: Pyrazole-Based Fungicides

The most significant class of pyrazole-based fungicides are the pyrazole carboxamides.[4] These compounds are predominantly Succinate Dehydrogenase Inhibitors (SDHIs), a critical group of fungicides used to control a wide range of devastating plant diseases in cereals, fruits, and vegetables.[1][14]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

SDHIs target Complex II of the mitochondrial electron transport chain (ETC).[1][15]

-

Mechanism of Action: The ETC is the primary means by which fungal cells generate energy in the form of adenosine triphosphate (ATP).[16] Succinate dehydrogenase (SDH) is a key enzyme that functions in both the Krebs (TCA) cycle and the ETC.[14] It catalyzes the oxidation of succinate to fumarate. Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking this electron transfer step.[1] This disruption halts the entire ETC, leading to a rapid cessation of ATP production and accumulation of succinate, ultimately causing fungal cell death due to energy starvation.[16][17]

Caption: SDHI fungicide mode of action at Complex II.

Application Note: Broad-Spectrum Disease Control

Pyrazole carboxamide SDHIs like Bixafen, Fluxapyroxad, and Penthiopyrad are valued for their high efficacy against a broad spectrum of pathogens, including Septoria, rusts, powdery mildew, Botrytis, and Sclerotinia.[4][14] Their mode of action is primarily preventive, inhibiting spore germination and mycelial growth before the fungus can establish an infection.[17] Due to their site-specific action, managing resistance is critical, and they are often used in rotation or combination with fungicides having different modes of action.[18]

Protocol: High-Throughput In Vitro Fungicide Screening

This protocol describes a high-throughput screening (HTS) method using 96-well microtiter plates to efficiently determine the half-maximal effective concentration (EC50) of pyrazole derivatives against a model pathogenic fungus.[19][20]

Objective: To determine the EC50 value of a test compound, representing the concentration that inhibits 50% of fungal growth.

Materials:

-

Test pyrazole compound and positive control (e.g., Fluxapyroxad)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolate (e.g., Botrytis cinerea) grown on Potato Dextrose Agar (PDA)

-

Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

-

Spectrophotometer (plate reader)

-

Multichannel pipette

Procedure:

-

Compound Plate Preparation:

-

Dissolve the test compound and positive control in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

-

In a 96-well plate (the "compound plate"), perform a two-fold serial dilution of the stock solutions in DMSO to create a range of concentrations. This plate serves as the master source of the compounds.

-

-

Inoculum Preparation:

-

Flood a mature (7-10 day old) fungal culture on a PDA plate with sterile water containing a wetting agent (e.g., 0.01% Tween 20).

-

Gently scrape the surface to release spores.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

-

Assay Plate Setup:

-

Add liquid PDB to all wells of a new sterile 96-well plate (the "assay plate").

-

Using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the compound plate to the corresponding wells of the assay plate. The final DMSO concentration should be ≤1% to avoid solvent toxicity.

-

Add the standardized spore suspension to each well, except for sterility control wells (media only).

-

Include negative controls (inoculum + 1% DMSO) and a positive control (inoculum + known fungicide).

-

-

Incubation:

-

Seal the plate with a breathable membrane or lid and incubate at 20-25°C for 48-72 hours in the dark. The incubation period is critical to allow sufficient growth in the control wells for accurate measurement.

-

-

Data Acquisition:

-

Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader. The OD correlates with fungal biomass.[21]

-

-

Data Analysis:

-

Subtract the average OD of the sterility control wells from all other readings.

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Plot the inhibition percentage against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value. A lower EC50 indicates higher fungicidal potency.

-

Caption: High-throughput screening workflow for fungicides.

Section 3: Pyrazole-Based Herbicides

Pyrazole derivatives are also effective herbicides, primarily targeting key enzymes in plant-specific biochemical pathways.[6] This target specificity provides excellent crop safety.

Mechanism of Action: HPPD Inhibition

A major class of pyrazole herbicides, including pyrasulfotole and topramezone, function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6][22][23]

-

Mechanism of Action: HPPD is a critical enzyme in the pathway that synthesizes plastoquinone and tocopherol (Vitamin E).[24] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is itself a key component of the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation by dissipating excess light energy. By inhibiting HPPD, pyrazole herbicides block plastoquinone production, which indirectly halts carotenoid synthesis.[24] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic "bleaching" symptoms in new plant tissues and leading to plant death.[6]

Protocol: Greenhouse Efficacy Trial for Post-Emergence Herbicide

This protocol outlines a whole-plant bioassay to evaluate the efficacy of a pyrazole HPPD inhibitor on target weed species after they have emerged from the soil.

Objective: To assess the phytotoxicity and control efficacy of a test herbicide at various application rates.

Materials:

-

Test pyrazole herbicide and a commercial standard (e.g., Topramezone)

-

Pots filled with standard greenhouse soil mix

-

Seeds of target weed species (e.g., Velvetleaf, Abutilon theophrasti) and a tolerant crop (e.g., Corn, Zea mays)

-

Greenhouse with controlled temperature and lighting

-

Laboratory track sprayer calibrated to deliver a specific volume

-

Adjuvant or surfactant as required by the formulation

Procedure:

-

Plant Propagation:

-

Sow weed and crop seeds in separate pots.

-

Grow plants in the greenhouse until they reach a specific growth stage (e.g., 3-4 true leaves). This ensures uniformity and that the plants are actively growing, which is critical for herbicide uptake and translocation.

-

-

Herbicide Preparation:

-

Prepare spray solutions for the test compound and the commercial standard at several application rates (e.g., 1x, 0.5x, 0.25x of the anticipated field rate).

-

Prepare a "no treatment" control group that will be sprayed only with water and the adjuvant.

-

-

Herbicide Application:

-

Arrange the pots in a randomized complete block design to minimize environmental variability within the greenhouse. Use at least four replicate pots per treatment.

-

Transfer the pots to a track sprayer and apply the herbicide solutions evenly over the foliage. The sprayer ensures a uniform application that mimics field conditions.

-

-

Incubation and Observation:

-

Return the plants to the greenhouse.

-

Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (plant death).

-

Key symptoms for HPPD inhibitors include bleaching/whitening of new growth, followed by necrosis.

-

-

Data Collection (Destructive Harvest):

-

At 21 DAT, harvest the above-ground biomass for each pot.

-

Dry the biomass in an oven at 60°C until a constant weight is achieved.

-

Record the dry weight for each replicate.

-

-

Data Analysis:

-

Analyze the visual assessment data and dry weight data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

-

Calculate the GR50 value (the dose required to cause a 50% reduction in plant growth/biomass) by fitting the data to a dose-response curve.

-

Data Summary

The versatility of the pyrazole scaffold has led to the development of agrochemicals across all major categories, each targeting a distinct biological process.

| Application | Chemical Class | Mechanism of Action (Target Site) | Examples | Primary Target Pests/Weeds |

| Insecticide | Phenylpyrazoles | GABA-gated Chloride Channel Antagonist[8] | Fipronil, Ethiprole[8][10] | Termites, ants, fleas, beetles, weevils[9] |

| Insecticide | Pyrazole Amides | Ryanodine Receptor (RyR) Activator[4] | Chlorantraniliprole, Cyantraniliprole[4] | Lepidopteran pests (caterpillars)[4] |

| Fungicide | Pyrazole Carboxamides | Succinate Dehydrogenase Inhibitor (SDHI)[1] | Bixafen, Fluxapyroxad, Penthiopyrad[5] | Rusts, Powdery Mildew, Botrytis, Sclerotinia[14] |

| Herbicide | Pyrazoles | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor[6] | Pyrasulfotole, Topramezone[23] | Broadleaf weeds[6] |

| Herbicide | Pyrazole Sulfonylureas | Acetolactate Synthase (ALS) Inhibitor[6] | Pyrazosulfuron-ethyl | Broadleaf weeds and sedges |

Conclusion

Pyrazole derivatives represent a triumph of modern agrochemical research, providing powerful tools for integrated pest and disease management.[4] Their diverse mechanisms of action, high efficacy, and, in many cases, favorable safety profiles underscore the chemical versatility of the pyrazole core.[1][2] Future research will likely focus on developing novel pyrazole derivatives to combat growing resistance issues, discover new biological targets, and further improve their environmental and toxicological profiles, ensuring their continued importance in securing global food production.[18][25]

References

-

Title: Phenylpyrazole insecticides - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Development of a High-throughput Screening Platform for Mode of Action-based Fungicide Discovery Source: DBpia URL: [Link]

-